molecular formula C12H18ClN3O2 B8389557 4-(2-Butoxy-6-chloropyrimidin-4-yl)morpholine

4-(2-Butoxy-6-chloropyrimidin-4-yl)morpholine

Cat. No.: B8389557
M. Wt: 271.74 g/mol
InChI Key: FEBPMHLKIHWNRE-UHFFFAOYSA-N
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Description

4-(2-Butoxy-6-chloropyrimidin-4-yl)morpholine is a heterocyclic compound that features a pyrimidine ring substituted with butoxy, chloro, and morpholinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Butoxy-6-chloropyrimidin-4-yl)morpholine typically involves the reaction of 4-chloro-6-(morpholin-4-yl)pyrimidine with n-butyl alcohol under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Butoxy-6-chloropyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the substituents.

    Hydrolysis: The butoxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation and reduction: Formation of oxidized or reduced derivatives with altered electronic properties.

    Hydrolysis: Formation of pyrimidine derivatives with hydroxyl groups.

Scientific Research Applications

4-(2-Butoxy-6-chloropyrimidin-4-yl)morpholine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules such as DNA and proteins.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(2-Butoxy-6-chloropyrimidin-4-yl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The compound’s substituents can modulate its binding affinity and specificity, influencing its biological activity. For example, the morpholinyl group may enhance the compound’s solubility and facilitate its interaction with hydrophilic targets.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-(morpholin-4-yl)pyrimidine: Lacks the butoxy group, which may affect its solubility and reactivity.

    2-n-Butoxy-4-chloro-5-(morpholin-4-yl)pyrimidine: Similar structure but with different substitution patterns, potentially leading to varied biological activities.

Uniqueness

4-(2-Butoxy-6-chloropyrimidin-4-yl)morpholine is unique due to its specific combination of substituents, which can confer distinct physicochemical properties and biological activities. The presence of the butoxy group, in particular, may enhance its lipophilicity and membrane permeability, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C12H18ClN3O2

Molecular Weight

271.74 g/mol

IUPAC Name

4-(2-butoxy-6-chloropyrimidin-4-yl)morpholine

InChI

InChI=1S/C12H18ClN3O2/c1-2-3-6-18-12-14-10(13)9-11(15-12)16-4-7-17-8-5-16/h9H,2-8H2,1H3

InChI Key

FEBPMHLKIHWNRE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC(=CC(=N1)Cl)N2CCOCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of n-butanol (0.633 g, 8.54 mmol) in anhydrous DMF (50 mL) at 0° C. under the N2, NaH (0.307 g, 12.8 mmol) was added quickly. The obtained suspension was stirred for 0.5 h at 0° C. 2,4-Dichloro-6-(morpholin-4-yl)pyrimidine (2 g, 8.54 mmol) was added to the suspension. After the suspension was warmed to room temperature and stirred for 12 h, the reaction mixture was quenched with ice/brine and extracted with 200 mL EtOAc. The extract was washed with brine, and dried over Na2SO4. The solvent was removed under reduced pressure. The crude residue was purified using flash chromatography (silica; EtOAc/Hexane: 1/6) to yield 1.4 g of 2-n-butoxy-4-chloro-6-(morpholin-4-yl)pyrimidine (white solid, 60%).
Quantity
0.633 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.307 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

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